![molecular formula C20H24ClN5OS B3003120 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide CAS No. 853340-26-8](/img/structure/B3003120.png)
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide
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Overview
Description
The compound "2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide" is a chemical entity that appears to be derived from a class of compounds involving triazole and oxadiazole moieties. These compounds are of interest due to their potential pharmacological properties, including antibacterial activity. The presence of a 4-chlorophenyl group suggests that the compound may have been designed to interact with specific biological targets, possibly by mimicking the structure of natural substrates or by fitting into the active site of enzymes.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves a multi-step process starting from 4-chlorophenoxyacetic acid. This process includes esterification, treatment with hydrazine hydrate, ring closure reactions, and final substitution at the thiol position with electrophiles, N-substituted-2-bromoacetamides . Although the exact synthesis of the compound is not detailed, it is likely to involve similar synthetic strategies, including the use of sulfonyl azides and cyanoacetamidines as key intermediates .
Molecular Structure Analysis
The molecular structure of the compound includes a triazole ring, which is a five-membered heterocyclic moiety containing three nitrogen atoms. This structure is known for its versatility in chemical reactions and its ability to bind to various biological targets. The chlorophenyl and ethyl groups attached to the triazole ring could influence the compound's binding affinity and selectivity. Additionally, the presence of a sulfanyl group suggests that the compound could undergo further chemical transformations or form disulfide bonds, which are important in drug design .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present. For example, the cyano group in cyanoacetamidines can participate in reactions with sulfonyl azides, leading to the formation of triazole derivatives . The sulfanyl group in the oxadiazole derivatives can react with electrophiles, allowing for the introduction of various substituents, which can significantly alter the biological activity of the compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide" are not provided, related compounds exhibit properties that make them suitable for biological applications. The solubility, stability, and reactivity of these compounds can be tailored by modifying their substituents. The presence of a chlorophenyl group could enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes. The oxadiazole and triazole rings are known for their stability and can serve as bioisosteres for other functional groups in drug molecules .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5OS/c1-3-26-18(15-7-9-16(21)10-8-15)23-24-19(26)28-13-17(27)25(2)20(14-22)11-5-4-6-12-20/h7-10H,3-6,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUAXZSCIUWIRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N(C)C2(CCCCC2)C#N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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